3-(2-fluorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)propanamide
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Description
3-(2-fluorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)propanamide is a useful research compound. Its molecular formula is C18H18FN5O and its molecular weight is 339.374. The purity is usually 95%.
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Scientific Research Applications
Fluorinated Pyrazoles Synthesis
Fluorinated pyrazoles, like the ones related to the structure of the compound , are explored for their potential as building blocks in medicinal chemistry due to their ability to undergo further functionalization. The synthetic strategy for new 3-amino-4-fluoropyrazoles involves monofluorination and condensation with different hydrazines, underscoring their significance in the development of pharmacologically active molecules (Surmont et al., 2011).
Fluorophenyl Derivatives in Medicinal Chemistry
Fluorophenyl derivatives are pivotal in creating molecules with enhanced pharmacological properties. The synthesis and characterization of such derivatives, as seen in the preparation of N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, are critical for understanding their structural and functional roles in drug development (Manolov et al., 2021).
Pyrazole Derivatives as TRPV1 Antagonists
Investigations into pyrazole C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides reveal their potential as potent TRPV1 antagonists. These compounds have been shown to selectively antagonize capsaicin and NADA without affecting low pH or elevated temperature responses, providing insights into the design of targeted therapies for pain management (Lee et al., 2017).
Anti-inflammatory and Antimicrobial Agents
Novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety have been synthesized and evaluated for their anti-bacterial, antifungal, and anti-inflammatory activities. These compounds highlight the diverse biological activities of fluorophenyl and pyrazole derivatives in addressing various therapeutic needs (Kendre et al., 2015).
Synthesis and Evaluation of Pyrazole Derivatives
The synthesis and computational evaluation of pyrazole derivatives, including studies on their reactivity and pharmaceutical potential, exemplify the comprehensive approach to drug discovery involving such compounds. These evaluations encompass density functional theory (DFT) calculations, molecular dynamics (MD) simulations, and molecular docking, aiming to uncover new therapeutic agents (Thomas et al., 2018).
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c1-24-12-14(10-23-24)18-16(20-8-9-21-18)11-22-17(25)7-6-13-4-2-3-5-15(13)19/h2-5,8-10,12H,6-7,11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTFUBVVAFFVLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.